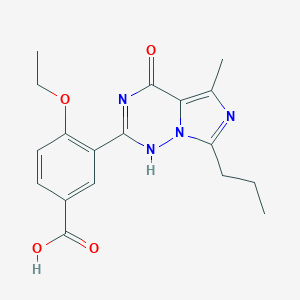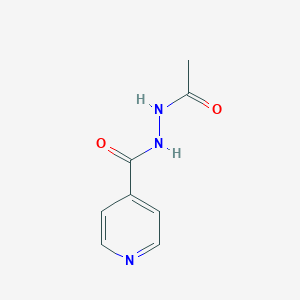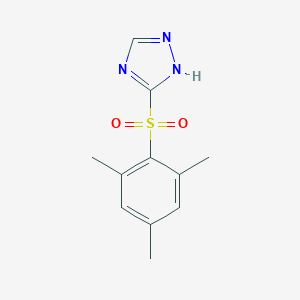
Ácido 5-metoxisoftálico
Descripción general
Descripción
5-Methoxyisophthalic acid (MIPA) is an organic compound with a chemical structure of C8H6O4. It is an important intermediate in the synthesis of several pharmaceuticals, dyes, and other materials, and is also used in scientific research. MIPA is an important component in the synthesis of polyesters and polyamides, and is also used in the production of polyurethanes. MIPA has been used in a variety of scientific research applications, including biochemistry, pharmacology, and cell biology.
Aplicaciones Científicas De Investigación
Moléculas de enlace orgánico para marcos orgánicos metálicos (MOF)
El ácido 5-metoxisoftálico se menciona en relación con su uso como una molécula de enlace orgánico en la síntesis de marcos orgánicos metálicos (MOF), que son compuestos que consisten en iones metálicos o clústeres coordinados a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales .
Cromatografía y espectrometría de masas
También se indica para su uso en aplicaciones de cromatografía o espectrometría de masas, donde puede estar involucrado en la medición de los aparatos necesarios para la cromatografía o el cumplimiento de la manipulación de la muestra durante la espectrometría de masas .
Síntesis de polímeros de coordinación
El compuesto se ha utilizado en la síntesis de polímeros de coordinación, que son estructuras con iones metálicos conectados por ligandos .
Investigación proteómica
Además, el ácido 5-metoxisoftálico se vende como producto para la investigación proteómica, que implica el estudio a gran escala de las proteínas, en particular sus estructuras y funciones .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Methoxyisophthalic acid (5-MIA) is a methoxy-functionalized isophthalic acid . It is primarily used as a linker in the synthesis of coordination polymers . The primary targets of 5-MIA are metal ions, such as nickel (Ni) and cadmium (Cd), which it binds to form coordination polymers .
Mode of Action
5-MIA interacts with its targets (metal ions) through coordination bonds . In the presence of these metal ions, 5-MIA can form coordination polymers, which are structures where metal ions are linked by 5-MIA molecules . The formation of these polymers results in changes in the physical and chemical properties of the metal ions, including their reactivity and magnetic properties .
Biochemical Pathways
It is known that 5-mia can be used to synthesize coordination polymers . These polymers have been shown to exhibit catalytic, magnetic, and gas storage properties . Therefore, it is possible that 5-MIA could indirectly affect various biochemical pathways through its role in the synthesis of these polymers.
Result of Action
The molecular and cellular effects of 5-MIA’s action are primarily related to its role in the formation of coordination polymers . These polymers can exhibit a variety of properties, including catalytic activity, magnetic properties, and gas storage capacity . Therefore, the action of 5-MIA could potentially result in changes in these properties at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
5-Methoxyisophthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been used to synthesize coordination polymers with metals such as nickel, zinc, manganese, and cadmium . These interactions are typically characterized by the binding of the carboxylate groups of 5-Methoxyisophthalic acid to metal ions, forming stable complexes that can exhibit catalytic, magnetic, and gas storage properties .
Cellular Effects
The effects of 5-Methoxyisophthalic acid on cellular processes are still under investigation. Its role in forming coordination polymers suggests it could influence cell signaling pathways and gene expression by acting as a scaffold for the delivery of metal ions or other bioactive molecules. These interactions could potentially affect cellular metabolism and other vital functions .
Molecular Mechanism
At the molecular level, 5-Methoxyisophthalic acid exerts its effects through the formation of coordination bonds with metal ions. This binding can lead to the activation or inhibition of enzymes, depending on the nature of the metal ion and the specific biochemical context. For example, coordination polymers involving 5-Methoxyisophthalic acid have been shown to exhibit catalytic properties, which could be leveraged to modulate biochemical pathways .
Dosage Effects in Animal Models
The effects of 5-Methoxyisophthalic acid at different dosages in animal models have not been extensively studied. It is known that the compound can form stable complexes with metal ions, which could influence its toxicity and efficacy. High doses of metal complexes involving 5-Methoxyisophthalic acid could potentially lead to adverse effects, such as metal toxicity, while lower doses might be beneficial for specific biochemical applications .
Transport and Distribution
Within cells and tissues, 5-Methoxyisophthalic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. For instance, the formation of coordination polymers can facilitate the targeted delivery of metal ions to specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methoxyisophthalic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Understanding these localization mechanisms is crucial for developing targeted therapies and other applications involving 5-Methoxyisophthalic acid .
Propiedades
IUPAC Name |
5-methoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSMIIJADZKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316348 | |
| Record name | 5-Methoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46331-50-4 | |
| Record name | 46331-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxyisophthalic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
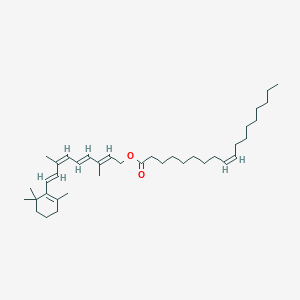
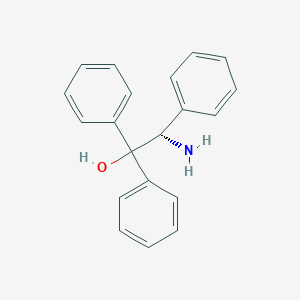
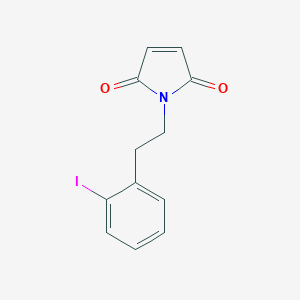

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
